molecular formula C10H14S2 B7939485 4-Phenylsulfanylbutane-1-thiol

4-Phenylsulfanylbutane-1-thiol

Cat. No.: B7939485
M. Wt: 198.4 g/mol
InChI Key: ZPMRZQVMOMHOQN-UHFFFAOYSA-N
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Description

4-Phenylsulfanylbutane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound features a phenylsulfanyl group attached to a butane chain, with the thiol group located at the terminal carbon. Thiols are known for their distinctive odors and their reactivity, which makes them valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylsulfanylbutane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-bromobutane with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiophenol displaces the bromine atom on the butane chain to form the desired thiol compound .

Another method involves the use of thiourea as a sulfur source. In this approach, 4-bromobutane reacts with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of thiols often involves the use of elemental sulfur and organic halides. For example, the reaction of 4-bromobutane with elemental sulfur in the presence of a catalyst such as copper(I) iodide can produce this compound. This method is advantageous due to its simplicity and the availability of the starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Phenylsulfanylbutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydride, potassium carbonate

    Catalysts: Copper(I) iodide

Major Products Formed

    Disulfides: Formed through oxidation reactions

    Thioethers: Formed through substitution reactions

Mechanism of Action

The mechanism of action of 4-Phenylsulfanylbutane-1-thiol involves its reactivity with various biological and chemical targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is often exploited in the development of drugs and other therapeutic agents .

Comparison with Similar Compounds

4-Phenylsulfanylbutane-1-thiol can be compared with other thiols such as butane-1-thiol and thiophenol:

The presence of the phenylsulfanyl group in this compound imparts unique reactivity and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-phenylsulfanylbutane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMRZQVMOMHOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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